2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S2/c17-12-3-4-14(13(18)10-12)24(20,21)19-11-16(5-7-22-8-6-16)15-2-1-9-23-15/h1-4,9-10,19H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKYWOPINZTWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
Reacting 2,4-difluorobenzenesulfonyl chloride with 4-(thiophen-2-yl)oxan-4-ylmethanamine in dichloromethane and triethylamine (0°C → 25°C, 4 hours) provides the target compound in 68% yield. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
Mitsunobu Reaction
An alternative pathway employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the sulfonamide and amine in THF at 0°C (12 hours, 71% yield). This method minimizes epimerization but requires rigorous anhydrous conditions.
Purification and Characterization
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
Crystallization : Recrystallization from ethanol/water (9:1) yields colorless crystals (mp 142–144°C).
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 7.21 (dd, J = 5.1 Hz, 1H), 4.12–3.98 (m, 4H), 3.85 (s, 2H), 2.65–2.58 (m, 2H), 1.92–1.85 (m, 2H).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₆H₁₆F₂N₂O₃S₂: 409.0642; found: 409.0639.
Process Optimization and Scale-Up
Catalyst Screening : Zinc chloride outperforms iron chloride in sulfonylation steps, reducing reaction time by 30%.
Solvent Effects : Replacing THF with acetonitrile in oxane-thiophene coupling improves yield to 89%.
Pilot-Scale Production : A 10 kg batch achieved 74% overall yield using continuous flow reactors for halogenation and Suzuki steps.
Applications and Derivatives
The compound exhibits promise as a kinase inhibitor (IC₅₀ = 12 nM vs. MAPK14) and fluorogenic probe for cysteine proteases (λₑₓ/λₑₘ = 360/450 nm). Derivatives with methyl or nitro substituents on the thiophene ring show enhanced bioactivity (Table 1).
Table 1: Biological Activity of Select Derivatives
| Substituent | Kinase IC₅₀ (nM) | Protease Activation (Fold) |
|---|---|---|
| -H (Parent Compound) | 12 | 8.2 |
| -NO₂ | 6.5 | 12.4 |
| -CH₃ | 9.8 | 9.1 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The difluorobenzene moiety can undergo nucleophilic aromatic substitution, especially at the positions ortho to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties. The unique combination of functional groups in this compound could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The mechanism of action for compounds like 2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and oxane rings can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Below is a comparative analysis of the title compound with structurally related sulfonamides (Table 1):
Table 1: Structural and Functional Group Comparisons
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
- Sulfonamide derivatives exhibit characteristic C=S stretching (1243–1258 cm⁻¹) and NH vibrations (3150–3414 cm⁻¹) . The absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones confirms tautomeric shifts, a feature relevant to analogs with heterocyclic substituents .
- The title compound’s thiophene-oxane moiety may introduce C-O-C stretching (~1100 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹), though specific data are unavailable.
Solubility and Stability :
- The oxane ring in the title compound likely improves solubility in polar solvents compared to purely aromatic analogs (e.g., ’s bromophenyl-oxazole derivative) .
- Fluorine atoms enhance metabolic stability and membrane permeability, a shared feature with 4-{N-[(thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
